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Compound of Interest

Compound Name: Allylbenzene

Cat. No.: B044316

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for allylbenzene
(C9H10), a key intermediate in the synthesis of various pharmaceuticals, fragrances, and
polymers.[1] The structural elucidation of allylbenzene is presented through a multi-technique
approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and Mass Spectrometry of allylbenzene.

Table 1: *H NMR Spectroscopic Data for Allylbenzene

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)

Aromatic protons
7.35-7.15 m 5H

(CeH5s)
6.05 - 5.85 m 1H -CH=CH:
5.15-5.00 m 2H -CH=CH:z
3.35 d 2H -CH2-
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Solvent: CDCls, Frequency: 90 MHz[2]

Table 2: 13C NMR Spectroscopic Data for Allylbenzene

Chemical Shift (o, ppm)

Assignment

140.5 Aromatic C (quaternary)
137.5 -CH=CH:z

128.5 Aromatic CH

128.4 Aromatic CH

126.0 Aromatic CH

1155 -CH=CH:

40.0 -CH2-

Solvent: CDCIs[3]

Table 3: Key IR Absorption Bands for Allylbenzene

Wavenumber (cm—?) Intensity Assignment

3075 Strong =C-H stretch (alkene)
3025 Strong =C-H stretch (aromatic)
2980, 2905 Medium C-H stretch (alkane)
1640 Strong C=C stretch (alkene)

1600, 1495, 1450

Medium-Strong

C=C stretch (aromatic)

990, 915

Strong

=C-H bend (alkene, out-of-

plane)

C-H bend (aromatic, out-of-
740, 695 Strong

plane)
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Technique: Liquid Film[4]

Table 4: Mass Spectrometry Data for Allylbenzene (Electron lonization)

mlz Relative Intensity (%) Assignment

118 83 [M]* (Molecular lon)
117 100 [M-H]*

91 34 [C7H7]* (Tropylium ion)
65 10 [CsHs]*

lonization Energy: 70 eV[5]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-25 mg of allylbenzene is dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCls) in a 5 mm NMR tube. The sample must be fully dissolved and
free of any solid particles to ensure high-quality spectra.

e 1H NMR Acquisition: A one-dimensional proton spectrum is acquired. Typical parameters
include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans to
achieve a good signal-to-noise ratio.[6]

e 13C NMR Acquisition: For a 3C spectrum, a higher concentration of the sample is preferable.
A standard proton-decoupled 3C NMR experiment is performed. Due to the low natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 1-
2 seconds are typically required.[7][8]

o Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier
transformation to obtain the frequency domain spectrum.[7] The spectrum is then phased
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and baseline corrected. The chemical shifts are referenced to the residual solvent peak
(CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).[7]

2.2 Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like allylbenzene, the spectrum is typically
obtained using the "neat" or liquid film technique. A drop of the liquid is placed between two
sodium chloride (NacCl) or potassium bromide (KBr) plates to create a thin film.[9]

Data Acquisition: The prepared sample is placed in the IR spectrophotometer. A background
spectrum of the empty salt plates is first recorded and automatically subtracted from the
sample spectrum.[10] The spectrum is typically scanned over the mid-infrared range (4000-
400 cm™1).

Data Analysis: The resulting spectrum shows absorption bands corresponding to the
vibrational frequencies of the functional groups present in the molecule.[9]

2.3 Mass Spectrometry (MS)

Sample Introduction and lonization: Allylbenzene is introduced into the mass spectrometer,
often via Gas Chromatography (GC-MS) for separation and purification. In the ion source,
the molecules are bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation.[5][11] This is known as Electron lonization (El).

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their
mass-to-charge ratio (m/z).

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum
is generated, which is a plot of the relative abundance of each ion as a function of its m/z
ratio.[12]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of

allylbenzene using the described spectroscopic techniques.
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Spectroscopic Analysis Workflow for Allylbenzene
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Caption: Workflow for structural validation of Allylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Allylbenzene - Wikipedia [en.wikipedia.org]
¢ 2. Allylbenzene(300-57-2) 1H NMR [m.chemicalbook.com]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b044316?utm_src=pdf-body-img
https://www.benchchem.com/product/b044316?utm_src=pdf-body
https://www.benchchem.com/product/b044316?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Allylbenzene
https://m.chemicalbook.com/SpectrumEN_300-57-2_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 3. Allylbenzene(300-57-2) 13C NMR spectrum [chemicalbook.com]

e 4. Allylbenzene(300-57-2) IR Spectrum [chemicalbook.com]

e 5. Allylbenzene | C9H10 | CID 9309 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 6. benchchem.com [benchchem.com]

e 7. benchchem.com [benchchem.com]

e 8. epfl.ch [epfl.ch]

e 9. edu.rsc.org [edu.rsc.org]

e 10. scribd.com [scribd.com]

e 11. pubs.usgs.gov [pubs.usgs.gov]

e 12. htds.fr [htds.fr]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Allylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044316#spectroscopic-data-of-allylbenzene-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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